molecular formula C16H13N3O2S B2363501 Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate CAS No. 879919-55-8

Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate

Cat. No.: B2363501
CAS No.: 879919-55-8
M. Wt: 311.36
InChI Key: OGHHQXWLUDBDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate is a useful research compound. Its molecular formula is C16H13N3O2S and its molecular weight is 311.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial/Antifungal Activity

Research on related benzimidazole derivatives has explored their synthesis and potential as antibacterial and antifungal agents. For instance, Demchenko et al. (1997) investigated the interactions of methyl esters of 2-benzimidazolylthioacetic acids with various agents, leading to the synthesis of 1,2-disubstituted hydrazines, which may have implications for the development of new antibacterial and antifungal agents (Demchenko et al., 1997).

Anticancer Screening

Another research avenue involves the synthesis of benzimidazole derivatives for anticancer applications. Varshney et al. (2015) synthesized a novel series of 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles and evaluated their cytotoxic activity against various cancer cell lines, indicating potential use in cancer treatment (Varshney et al., 2015).

Decyanation Studies

Decyanation studies, such as those by Plas and Jongejan (1972), have focused on the removal of the cyano group from cyanomethyl derivatives of aza-aromatic compounds, which is relevant to understanding the chemical behavior and potential applications of methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate (Plas & Jongejan, 1972).

Synthesis of Ethyl Amino Derivatives

Mohamed (2014) and (2021) explored the synthesis of ethyl 1-amino derivatives with potential implications for the utilization of similar structures in pharmaceutical and chemical research (Mohamed, 2014); (Mohamed, 2021).

Properties

IUPAC Name

methyl 2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-7-14(22-9-15(20)21-2)19-13-6-4-3-5-12(13)18-16(19)11(10)8-17/h3-7H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHHQXWLUDBDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.